3-Chloro-4-iodobenzenesulfonamide
Description
3-Chloro-4-iodobenzenesulfonamide is a halogenated aromatic sulfonamide characterized by a benzene ring substituted with a sulfonamide group (-SO₂NH₂) at position 1, a chlorine atom at position 3, and an iodine atom at position 3. Halogenated sulfonamides are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors, anticancer agents, and intermediates in organic synthesis .
Properties
Molecular Formula |
C6H5ClINO2S |
|---|---|
Molecular Weight |
317.53 g/mol |
IUPAC Name |
3-chloro-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C6H5ClINO2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H,(H2,9,10,11) |
InChI Key |
IODOXCBQCRXWBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)Cl)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
3-Chloro-4-fluorobenzenesulfonamide (CAS: 146533-46-2)
- Substituents : Chlorine (position 3), fluorine (position 4), sulfonamide (position 1).
- This compound is used in pharmaceutical research for its bioisosteric properties .
- Key Difference : Replacing iodine with fluorine reduces steric bulk and alters lipophilicity, impacting membrane permeability in biological systems.
4-Chloro-3-pyridinesulfonamide (CAS: 33263-43-3)
- Structure : Pyridine ring with chlorine (position 4), sulfonamide (position 3).
- Properties : The nitrogen in the pyridine ring introduces electron-withdrawing effects, enhancing stability and acidity (pKa ~6.5). Applications include synthesis of kinase inhibitors and antimicrobial agents .
- Key Difference : Substitution of benzene with pyridine alters solubility and hydrogen-bonding capacity, affecting drug-receptor interactions.
4-Chloro-3-nitrobenzenesulfonamide
- Substituents : Chlorine (position 4), nitro group (position 3), sulfonamide (position 1).
- Properties: The nitro group (-NO₂) is strongly electron-withdrawing, increasing the compound’s acidity (pKa ~3.8) and reactivity in nucleophilic aromatic substitution. Used in dye synthesis and as a crosslinking agent .
- Key Difference : Nitro groups confer higher oxidative stability but may introduce toxicity compared to halogens like iodine.
2-Chloro-4-(2-iodobenzenesulfonamido)benzoic Acid
- Structure : Two aromatic rings: one with sulfonamide and chlorine, the other with iodine.
- Properties : Demonstrates inhibitory activity against multidrug-resistant cancer cells (e.g., MCF-7/ADR). The iodine’s large atomic radius enhances van der Waals interactions in biological targets .
- Key Difference : Carboxylic acid moiety increases water solubility, unlike 3-Chloro-4-iodobenzenesulfonamide, which is likely less polar.
Physicochemical Properties Comparison
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | Key Substituent Effects |
|---|---|---|---|---|
| This compound* | ~328.5 (estimated) | ~180–190 (inferred) | Low | Iodo increases steric hindrance and lipophilicity. |
| 3-Chloro-4-fluorobenzenesulfonamide | 223.6 | Not reported | Moderate | Fluorine enhances electronic withdrawal. |
| 4-Chloro-3-pyridinesulfonamide | 192.6 | 210–215 | Moderate | Pyridine improves thermal stability. |
| 4-Chloro-3-nitrobenzenesulfonamide | 250.7 | 165–170 | Low | Nitro group increases reactivity and acidity. |
*Inferred data based on structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
